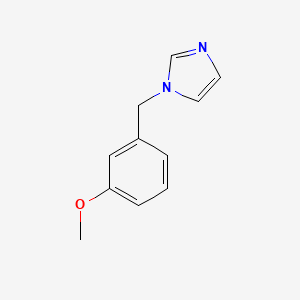

1-(3-methoxy-benzyl)-1H-imidazole

Description

1-(3-Methoxy-benzyl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a 3-methoxybenzyl group. This structure confers unique physicochemical properties, such as moderate lipophilicity and electronic characteristics, influenced by the electron-donating methoxy group on the benzyl ring.

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-14-11-4-2-3-10(7-11)8-13-6-5-12-9-13/h2-7,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIXBQIGIJMNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481446 | |

| Record name | 1-(3-methoxy-benzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56643-94-8 | |

| Record name | 1-(3-methoxy-benzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxy-benzyl)-1H-imidazole typically involves the reaction of 3-methoxybenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-benzyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

- Oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

- Reduction of the imidazole ring can produce dihydroimidazole derivatives.

- Substitution reactions can lead to various substituted benzyl-imidazole compounds.

Scientific Research Applications

1-(3-Methoxy-benzyl)-1H-imidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-methoxy-benzyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methoxy-benzyl group can enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzyl Ring

- Methyl groups enhance hydrophobicity compared to methoxy, which may influence pharmacokinetic properties like membrane permeability .

- 1-(4-Methoxybenzyl)-1H-imidazole : Positional isomerism (para vs. meta substitution) affects electronic distribution. Para-methoxy derivatives often exhibit stronger resonance effects, which could modulate interactions in biological targets or catalytic systems .

- 1-(4-Bromo-3-chloro-2-fluorophenyl)-1H-imidazole : Halogen substituents increase molecular weight (MW = 275.51) and introduce steric bulk, likely reducing solubility but enhancing halogen bonding in protein-ligand interactions .

Aromatic System Variations

- 1-(Naphthylalkyl)-1H-imidazoles : Replacing benzyl with naphthylalkyl groups (e.g., naphthalene) increases aromatic surface area, enhancing π-π stacking interactions. CoMSIA models for antiepileptic analogs show that larger aromatic systems correlate with improved ED50 values in maximal electroshock (MES) tests, suggesting enhanced CNS activity .

- 1-(Dibenzo[b,d]thiophen-2-yl)-1H-imidazole : Incorporation of sulfur-containing heterocycles (e.g., dibenzothiophene) introduces sulfur-mediated interactions (e.g., hydrogen bonding) and alters electronic properties, as evidenced by distinct NMR shifts .

Heterocyclic Core Modifications

- Benzimidazole Derivatives : Replacing imidazole with benzimidazole (e.g., 1H-benzo[d]imidazole derivatives) enhances planarity and aromaticity, improving DNA intercalation or enzyme inhibition. For example, benzimidazole-hydrazide hybrids exhibit cytotoxic activity via topoisomerase inhibition .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Imidazole Derivatives

*Estimated based on methoxybenzyl analogs.

- Lipophilicity: Methoxybenzyl derivatives (log P ~2.5) are less lipophilic than halogenated (log P >4) or trityl-substituted (log P 5.2) analogs. This impacts bioavailability; for example, chitosan nanoforms with log P >4 encapsulate lipophilic drugs effectively .

- Steric Effects : Bulky groups (e.g., trityl) hinder membrane permeability but improve target specificity. Smaller substituents like methoxybenzyl balance solubility and activity .

Biological Activity

1-(3-Methoxy-benzyl)-1H-imidazole, with the chemical formula CHNO, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

The structure of this compound features a methoxy group attached to a benzyl moiety, which is linked to an imidazole ring. This unique structure contributes to its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity. For instance, similar compounds have shown the ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis pathways.

- Antimicrobial Activity : Research indicates that derivatives of imidazole exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or protein synthesis pathways .

Antimicrobial Properties

This compound has been studied for its antimicrobial effects against various pathogens. A comparative analysis of its activity against common bacterial strains is summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

- Study on Antimicrobial Efficacy : A study published in Natural Products as Platforms To Overcome Antibiotic Resistance demonstrated that this compound showed promising results against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic development .

- Mechanistic Insights : Another investigation revealed that the compound's efficacy was linked to its ability to bind to specific bacterial enzymes, thereby inhibiting essential metabolic processes.

Potential Therapeutic Uses

This compound is being explored for various therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Neurological Disorders : The compound's interaction with neurotransmitter receptors positions it as a candidate for treating neurological disorders, although further studies are needed to elucidate these effects fully.

Q & A

Q. What are the efficient synthetic routes for 1-(3-methoxy-benzyl)-1H-imidazole?

Methodological Answer: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" approach. For example:

- Step 1 : React 1H-imidazole derivatives with propargyl bromide to form an alkyne intermediate.

- Step 2 : Perform cycloaddition with 3-methoxybenzyl azide using CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in a t-BuOH/H₂O (1:3) solvent system. Reaction proceeds at room temperature for 18 hours, yielding the triazole-linked product .

- Alternative routes : Ullmann-type coupling using K₂CO₃ and CuI (120°C, 24 hours) for nitro-substituted analogs .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- NMR Analysis :

- ¹H NMR (CDCl₃) : Peaks at δ 7.75 (s, 1H, imidazole), 7.19 (t, J=7.8 Hz, aromatic), 5.46 (s, 2H, benzyl-CH₂), 3.71 (s, 3H, OCH₃) .

- ¹³C NMR : Signals at δ 160.1 (C-OCH₃), 140.4 (imidazole C), 55.4 (OCH₃) .

- HRMS : Exact mass confirmed via ESI-TOF (m/z 270.1355 [M+H]⁺) .

- TLC Monitoring : Silica gel G plates with iodine/UV visualization to track reaction progress .

Advanced Research Questions

Q. How can computational methods aid in understanding the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G* to calculate frontier molecular orbitals (FMOs). Predict reactivity via HOMO-LUMO gaps and electrostatic potential maps .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) in crystallographic data .

- CoMSIA Models : Develop 3D-QSAR models to correlate substituent effects (e.g., methoxy position) with biological activity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Functional Group Variation : Synthesize analogs with halogens (F, Cl), nitro groups, or alkyl chains at the benzyl position. Compare yields via CuAAC (Table 1, ).

- Biological Assays : Test analogs in in vitro models (e.g., kinase inhibition, antimicrobial activity). Use CoMSIA to map steric/electronic contributions to efficacy .

- Data Interpretation : Resolve contradictions (e.g., conflicting IC₅₀ values) by normalizing assay conditions (pH, solvent) and validating with orthogonal techniques (SPR, ITC) .

Q. How to address contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

- Purity Checks : Use column chromatography (SiO₂, 20% EtOAc/hexane) to isolate impurities. Confirm via HPLC (C18 column, 1 mL/min gradient) .

- Dynamic NMR : Resolve splitting patterns (e.g., rotamers) by variable-temperature ¹H NMR in DMSO-d₆ .

- X-ray Crystallography : Resolve ambiguous NOEs by growing single crystals (slow evaporation in EtOH) and analyzing packing motifs .

Q. What strategies optimize reaction yields for derivatives of this compound?

Methodological Answer:

- Solvent Screening : Compare t-BuOH/H₂O (1:3) vs. DMF for CuAAC. Higher polarity solvents improve azide solubility .

- Catalyst Loading : Reduce CuSO₄ from 5 mol% to 2 mol% with microwave assistance (60°C, 1 hour) to minimize metal residues .

- Workflow Automation : Use flow chemistry for reproducible scale-up (residence time: 30 minutes, yield: 85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.